molecular formula C19H14N4O3S2 B4976805 (E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide

(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B4976805
M. Wt: 410.5 g/mol
InChI Key: TUJHWLCAPLQMKV-IZZDOVSWSA-N
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Description

(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The final step involves the formation of the phenylprop-2-enamide moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous-flow synthesis in a packed-bed reactor can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The thiazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or nitro derivatives.

Scientific Research Applications

(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring and nitrophenyl group make it particularly interesting for medicinal chemistry applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-N-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S2/c24-17(11-6-13-4-2-1-3-5-13)21-18(27)22-19-20-16(12-28-19)14-7-9-15(10-8-14)23(25)26/h1-12H,(H2,20,21,22,24,27)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHWLCAPLQMKV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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